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Application Notes and Protocols for Bioconjugation Using DBCO-NHCO-PEG2-NHS Ester

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Compound of Interest		
Compound Name:	DBCO-NHCO-PEG2-NHS ester	
Cat. No.:	B8103906	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of bioconjugation kits containing **DBCO-NHCO-PEG2-NHS ester**. This reagent is a cornerstone of modern bioconjugation, enabling the straightforward and efficient labeling of biomolecules for a wide array of applications, including proteomics, drug delivery, and diagnostics. The protocols detailed herein are designed to facilitate the creation of stable bioconjugates through a two-step process: the initial amine-reactive labeling followed by a highly specific copper-free click chemistry reaction.

Principle of the Method

The bioconjugation process leverages two distinct and highly efficient chemical reactions. Initially, the N-hydroxysuccinimide (NHS) ester of the **DBCO-NHCO-PEG2-NHS** ester reacts with primary amines (-NH2) present on biomolecules such as proteins (e.g., lysine residues) or amine-modified oligonucleotides.[1][2] This reaction forms a stable amide bond, covalently attaching the DBCO (dibenzocyclooctyne) moiety to the target molecule. The short, hydrophilic PEG2 (polyethylene glycol) spacer enhances solubility and minimizes steric hindrance.[2][3]

Following the initial labeling and purification, the DBCO-functionalized biomolecule can be conjugated to any azide-containing molecule through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[3][4][5] This reaction is



bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[4][6] The reaction between the DBCO group and an azide forms a stable triazole linkage.[4]

Applications

Bioconjugates created using **DBCO-NHCO-PEG2-NHS** ester are instrumental in a variety of research and development areas:

- Antibody-Drug Conjugates (ADCs): The specific and stable linkage is ideal for attaching cytotoxic drugs to antibodies for targeted cancer therapy.
- Fluorescent Labeling: Attaching fluorescent dyes for tracking and imaging of proteins, antibodies, or other biomolecules in vitro and in vivo.
- Protein-Protein and Protein-Nucleic Acid Conjugation: Creating novel molecular constructs for functional studies and diagnostic assays.[4]
- Surface Immobilization: Attaching biomolecules to surfaces for the development of biosensors and microarrays.[2]
- PEGylation: The PEG spacer can help to improve the solubility and in vivo circulation time of therapeutic proteins.[3]

Quantitative Data Summary

The efficiency of the bioconjugation reactions is influenced by several factors, including the molar ratio of reactants, reaction time, and pH. The following tables provide a summary of typical quantitative parameters for successful bioconjugation.

Table 1: Parameters for NHS Ester Labeling of Proteins/Antibodies



Parameter	Typical Value/Range	Conditions	Source(s)
Molar Excess (DBCO- NHS ester to Protein)	5-30 fold	Room Temperature, 30-60 min	[7]
Protein Concentration	1-10 mg/mL	Amine-free buffer (e.g., PBS)	[1][8]
Reaction pH	7.0 - 9.0	Aqueous buffer (e.g., PBS)	[7][8]
Incubation Time	30-60 minutes at room temperature or 2 hours on ice	Gentle mixing	[1][4]

Table 2: Parameters for Copper-Free Click Chemistry (SPAAC)

Parameter	Typical Value/Range	Conditions	Source(s)
Molar Excess (Azide- modified molecule to DBCO-Protein)	1.5-10 fold	4°C to 37°C, 2-24 hours	[4][7][9]
Reaction Time	< 5 min to overnight	Dependent on concentration and reactants	[7]
Optimal pH	7.0 - 9.0	Aqueous buffer (e.g., PBS)	[7]
DBCO Stability on IgG	~3-5% loss of reactivity	4 weeks at 4°C or -20°C	[7]

Experimental Protocols

Protocol 1: Activation of Proteins/Antibodies with DBCO-NHCO-PEG2-NHS Ester



This protocol describes the labeling of a protein or antibody with the DBCO moiety by targeting primary amine groups.

Materials:

- Protein/Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[1]
- DBCO-NHCO-PEG2-NHS ester
- Anhydrous DMSO or DMF[1]
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]
- Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)[4]

Procedure:

- Preparation of Protein: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[1] If necessary, perform a buffer exchange.
- Preparation of **DBCO-NHCO-PEG2-NHS Ester** Solution: The NHS ester is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1][7]
- Reaction: Add a 5- to 30-fold molar excess of the DBCO-NHCO-PEG2-NHS ester solution to the protein solution.[7] The volume of the organic solvent should not exceed 10% of the total reaction volume.[1]
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[1][4]
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[10] Incubate for 5-15 minutes at room temperature.[4]
- Purification: Remove the excess, unreacted DBCO reagent and byproducts using a spin desalting column or through dialysis against an appropriate buffer (e.g., PBS).[1][4]



Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the conjugation of the DBCO-activated protein/antibody with an azide-containing molecule.

Materials:

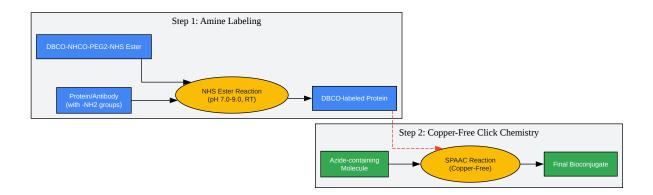
- DBCO-activated protein/antibody (from Protocol 1)
- · Azide-containing molecule of interest
- Reaction buffer (e.g., PBS, pH 7.4)

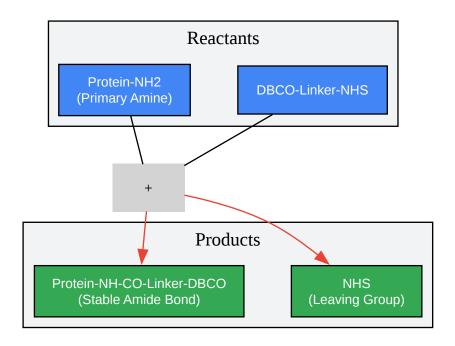
Procedure:

- Preparation of Reactants: Prepare the azide-containing molecule in a compatible buffer.
- Reaction: Add the azide-containing molecule to the DBCO-activated protein/antibody solution. A 1.5- to 10-fold molar excess of the azide-containing molecule is recommended.[4]
- Incubation: Incubate the reaction mixture for 2-24 hours. The reaction can be performed at room temperature or at 4°C for overnight incubations.[4][9] For some reactants, incubation at 37°C can increase the reaction rate.[9]
- Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing
 molecule using an appropriate method such as size-exclusion chromatography (SEC) or
 dialysis, depending on the properties of the conjugate.

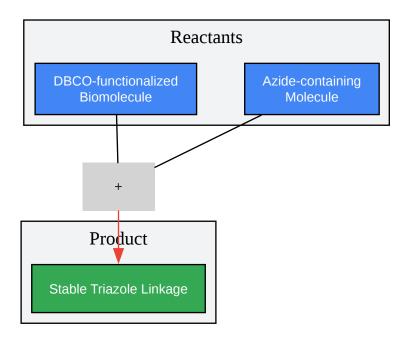
Visualizations











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